3,4,5-Trimethylcyclohexanone: Structural Dynamics, Chemical Properties, and Advanced Synthetic Applications
3,4,5-Trimethylcyclohexanone: Structural Dynamics, Chemical Properties, and Advanced Synthetic Applications
Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug/Materials Development Professionals
Executive Summary
As a Senior Application Scientist, understanding the nuanced reactivity of substituted cyclic ketones is paramount for designing robust synthetic workflows. 3,4,5-Trimethylcyclohexanone (IUPAC: 3,4,5-trimethylcyclohexan-1-one) is a highly sterically hindered, multi-chiral-center aliphatic ketone. Its unique structural topology makes it a critical intermediate in the synthesis of high-performance alicyclic polyimides, a structural analog in soft glucocorticoid development, and a benchmark molecule in mass spectrometry fragmentation studies. This whitepaper deconstructs its chemical properties, mechanistic reactivity, and provides field-proven, self-validating protocols for its application in advanced organic synthesis.
Chemical Architecture & Quantitative Properties
The core reactivity of 3,4,5-trimethylcyclohexanone is dictated by the steric bulk of its three equatorial/axial methyl groups at the C3, C4, and C5 positions. This steric shielding significantly influences the trajectory of nucleophilic attacks at the C1 carbonyl carbon and alters the thermodynamic stability of its corresponding enolates.
Quantitative Data Summary
The following table consolidates the foundational physicochemical properties required for stoichiometric calculations and analytical tracking[1],[2].
| Property | Value | Scientific Implication |
| IUPAC Name | 3,4,5-trimethylcyclohexan-1-one | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C₉H₁₆O | Base for stoichiometric mass balances. |
| Molecular Weight | 140.22 g/mol | Utilized for precise molarity calculations. |
| Exact Mass | 140.120115 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| Topological Polar Surface Area | 17.1 Ų | Indicates high lipophilicity; guides solvent selection (favors non-polar/aprotic). |
| XLogP3 | 2.1 | Predicts moderate partitioning into organic phases during liquid-liquid extraction. |
| CAS Registry Number | 41248-64-0 | Primary identifier for procurement and safety data sheets. |
| InChIKey | LCIRUMSWOJUWCO-UHFFFAOYSA-N | Database indexing for cheminformatics modeling. |
Reactivity Dynamics & Mechanistic Pathways
Alpha-Proton Acidity and Enolization
Despite the steric hindrance at the bottom of the ring, the
Synthesis of Spiro-Polyimide Precursors
In materials science, highly transparent and heat-resistant alicyclic polyimides are synthesized using spiro-norbornene derivatives. 3,4,5-Trimethylcyclohexanone serves as the foundational cycloalkanone for these precursors[3]. The reaction proceeds via a two-step mechanism:
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Iminium Formation & Attack: Formaldehyde and an amine form a reactive iminium ion in an acidic solvent. The enol form of 3,4,5-trimethylcyclohexanone attacks this intermediate to form a Mannich base.
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Cycloaddition: The Mannich base undergoes base-catalyzed elimination to form an
-unsaturated ketone, which immediately acts as a dienophile in a Diels-Alder reaction with cyclopentadiene[4].
Caption: Workflow for synthesizing spiro-norbornene polyimide precursors via Mannich reaction.
Mass Spectrometry Fragmentation (EI-MS)
In analytical chemistry, 3,4,5-trimethylcyclohexanone is utilized as a model compound to study the complex fragmentation pathways of cyclic ketones under Electron Ionization (EI). By synthesizing 2,6-deuterated analogs, researchers can differentiate between oxygen-containing fragments and pure hydrocarbon fragments, definitively mapping
Caption: Electron ionization (EI) mass spectrometry fragmentation pathways for cyclohexanones.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined.
Protocol 1: Synthesis of Mannich Base Intermediate for Spiro-Compounds
Objective: Convert 3,4,5-trimethylcyclohexanone into its corresponding Mannich base, the critical intermediate for alicyclic tetracarboxylic dianhydride precursors[3].
Reagents:
-
3,4,5-Trimethylcyclohexanone (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Paraformaldehyde (1.5 eq)
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Acidic Solvent: 0.05 M HCl in Ethanol
Step-by-Step Methodology:
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Reaction Assembly: Charge a dry, round-bottom flask with 3,4,5-trimethylcyclohexanone, dimethylamine hydrochloride, and paraformaldehyde.
-
Solvent Addition: Add the acidic solvent (0.05 M HCl in Ethanol). Causality: The acid acts as a catalyst to depolymerize paraformaldehyde into reactive formaldehyde monomers and subsequently protonates the intermediate to form the highly electrophilic iminium ion.
-
Thermal Activation: Heat the mixture to 90°C under reflux for 4 hours. Causality: The 80-120°C temperature window is required to overcome the activation energy barrier of the sterically hindered ketone's enolization and subsequent nucleophilic attack[4].
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Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the high-Rf ketone spot and the appearance of a UV-active, low-Rf spot indicates successful Mannich base formation.
-
Quenching & Extraction: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with dichloromethane. Causality: Neutralization converts the amine hydrochloride salt back to the free base, allowing it to partition into the organic phase for isolation.
Protocol 2: 2,6-Deuteration for Mass Spectrometry Analysis
Objective: Isotopic labeling of the
Reagents:
-
3,4,5-Trimethylcyclohexanone (1.0 eq)
-
Deuterium Oxide (D₂O, 99.9% atom D) (Excess)
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Sodium Deuteroxide (NaOD) (0.1 eq)
Step-by-Step Methodology:
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Enolate Generation: Dissolve 3,4,5-trimethylcyclohexanone in pure D₂O containing catalytic NaOD. Stir at 50°C for 12 hours. Causality: The strong base deprotonates the acidic C2 and C6 positions. The elevated temperature ensures kinetic exchange reaches thermodynamic equilibrium.
-
Isotopic Quenching: The transient enolate abstracts a deuterium atom from the D₂O solvent pool. Causality: Because the C3, C4, and C5 methyl groups lack adjacent electron-withdrawing groups, they remain completely unaffected, ensuring site-specific labeling.
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Self-Validation Check: Extract the product into anhydrous diethyl ether and analyze via GC-MS. The molecular ion peak should shift from
140 to 144, confirming the successful incorporation of four deuterium atoms (2,2,6,6-d₄-3,4,5-trimethylcyclohexanone).
References
-
National Center for Biotechnology Information (PubChem). "3,4,5-Trimethylcyclohexanone | C9H16O | CID 20484725 - Chemical and Physical Properties." Accessed March 2026.
-
Google Patents. "EP2535324B1 - a-cycloalkanone- a'-spiro-2''-5''-norbornene and method for producing same." European Patent Office.
-
Molaid Chemical Database. "1,2,3-Trimethyl-cyclohexanon-5 - CAS 41248-64-0."
-
Seibl, J., & Gäumann, T. "Massenspektren organischer Verbindungen. 2. Mitteilung. Cyclohexanone." Helvetica Chimica Acta, Oct 2004. Available via ResearchGate.
Sources
- 1. 3,4,5-Trimethylcyclohexanone | C9H16O | CID 20484725 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. EP2535324B1 - 5-norbornene-2-spiro- a-cycloalkanone- a'-spiro-2''-5''-norbornene and method for producing same - Google Patents [patents.google.com]
- 4. EP2535324B1 - 5-norbornene-2-spiro- a-cycloalkanone- a'-spiro-2''-5''-norbornene and method for producing same - Google Patents [patents.google.com]
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